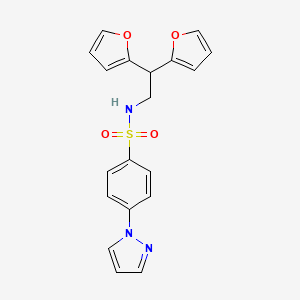
N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of sulfonamide derivatives that have shown potential in various fields of research.
Mecanismo De Acción
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of protein kinases, which play a crucial role in various cellular processes, including cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects:
N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been found to inhibit the activity of protein kinases, which play a crucial role in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide in lab experiments is its potential as an anti-inflammatory agent and a potential drug candidate for the treatment of cancer. It has also been used in the development of biosensors for the detection of heavy metals. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide. One potential direction is to further investigate its potential as an anti-inflammatory agent and a potential drug candidate for the treatment of cancer. Another direction is to explore its potential as an inhibitor of protein kinases and its role in various cellular processes. Additionally, further research could be done on its use in the development of biosensors for the detection of heavy metals.
Métodos De Síntesis
The synthesis of N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves a multi-step process. The first step involves the reaction of furan-2-carboxylic acid with ethyl bromide in the presence of potassium carbonate to produce 2,2-di(furan-2-yl)ethyl bromide. The second step involves the reaction of 2,2-di(furan-2-yl)ethyl bromide with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride in the presence of triethylamine to produce N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide. The final product is purified by column chromatography.
Aplicaciones Científicas De Investigación
N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has been used in various scientific research applications. It has shown potential as an anti-inflammatory agent, a potential drug candidate for the treatment of cancer, and as an inhibitor of protein kinases. It has also been used in the development of biosensors for the detection of heavy metals.
Propiedades
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-27(24,16-8-6-15(7-9-16)22-11-3-10-20-22)21-14-17(18-4-1-12-25-18)19-5-2-13-26-19/h1-13,17,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJYVIBNFIAONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

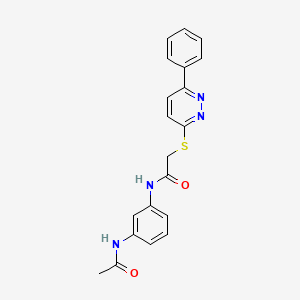
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2976895.png)
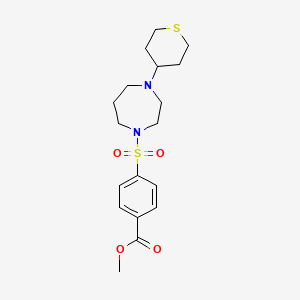
![Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2976899.png)
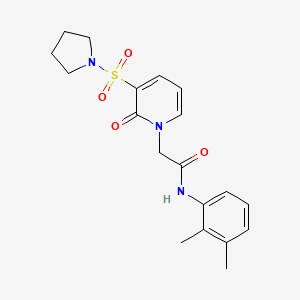
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one](/img/structure/B2976903.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2976904.png)
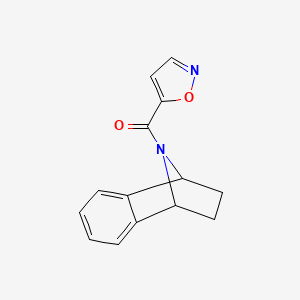

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B2976907.png)
![2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2976909.png)

![N-cyclohexyl-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976912.png)
![[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B2976916.png)